molecular formula C6H12N2 B105871 Acetone azine CAS No. 627-70-3

Acetone azine

Cat. No.: B105871
CAS No.: 627-70-3
M. Wt: 112.17 g/mol
InChI Key: PFLUPZGCTVGDLV-UHFFFAOYSA-N
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Description

Acetone azine (IUPAC name: (CH₃)₂C=N–N=C(CH₃)₂) is a symmetrical azine derived from acetone and hydrazine. It is synthesized via the condensation of two acetone molecules with hydrazine, forming a bis-hydrazone structure .

Preparation Methods

Direct Condensation of Acetone and Hydrazine

The simplest method involves the condensation of acetone with hydrazine hydrate . Stoichiometric amounts of acetone (2 equivalents) and hydrazine (1 equivalent) react under alkaline conditions:

2(CH3)2CO+N2H4[(CH3)2C=N]2+2H2O2\,(\text{CH}3)2\text{CO} + \text{N}2\text{H}4 \rightarrow [(\text{CH}3)2\text{C=N}]2 + 2\,\text{H}2\text{O}

Key Parameters :

  • Temperature : Maintained below 35°C during hydrazine addition to prevent exothermic side reactions .

  • Catalyst : Potassium hydroxide pellets (50 g per 145 g acetone) facilitate dehydration .

  • Purification : Distillation yields 86–90% acetone azine as a colorless liquid (b.p. 128–131°C, nD22n_D^{22} 1.4538) .

This method is favored in laboratory settings due to its simplicity but requires careful handling of hydrazine, a toxic and explosive reagent .

Peroxide Process with Acetone, Ammonia, and Hydrogen Peroxide

Industrial production often employs the peroxide process, which integrates acetone, ammonia, and hydrogen peroxide (H2_2O2_2) in a multi-step mechanism :

  • Imine Formation : Acetone reacts with ammonia to form acetone imine (Me2C=NH\text{Me}_2\text{C=NH}).

  • Oxidation : Hydrogen peroxide oxidizes the imine to 3,3-dimethyloxaziridine.

  • Hydrazone Synthesis : Oxaziridine reacts with ammonia, yielding acetone hydrazone (Me2C=NNH2\text{Me}_2\text{C=NNH}_2).

  • Azine Condensation : Hydrazone condenses with another acetone molecule, producing this compound .

Optimization Factors :

  • H2_2O2_2 Ratio : A 1:1 molar ratio of H2_2O2_2 to acetone maximizes azine yield (70%) .

  • Solvent System : Water-alcohol mixtures (e.g., ethanol) enhance reaction homogeneity .

  • Stabilizers : Disodium EDTA (Trilon B) mitigates H2_2O2_2 decomposition .

This method avoids hazardous hydrazine handling but requires precise control over oxidation steps to prevent over-oxidation byproducts .

Lab-Scale Synthesis Variations

Anhydrous Hydrazine Method

Anhydrous hydrazine, prepared by dehydrating hydrazine hydrate with NaOH, reacts with this compound under reflux :

(CH3)2C=N-N=C(CH3)2+N2H42(CH3)2C=NNH2(\text{CH}3)2\text{C=N-N=C}(\text{CH}3)2 + \text{N}2\text{H}4 \rightarrow 2\,(\text{CH}3)2\text{C=NNH}_2

Conditions :

  • Reflux Duration : 12–16 hours at 100°C .

  • Yield : 77–88% acetone hydrazone after rapid distillation .

Semi-Batch Azeotropic Distillation

Azeotropic distillation removes water continuously, shifting equilibrium toward azine formation . this compound and water form a 1:6 azeotrope (b.p. 94°C), enabling efficient separation .

Industrial Application :

  • Pressure : 8–12 bars to elevate boiling points .

  • Energy Efficiency : Low reflux ratios (0.5–2) reduce steam consumption .

Catalytic Methods Using Transition Metal Complexes

Emerging routes employ Ru-pincer complexes for dehydrogenative coupling of alcohols and hydrazine . While primarily tested for benzaldehyde azines, the methodology is adaptable to acetone:

2(CH3)2CHOH+N2H4[(CH3)2C=N]2+4H22\,(\text{CH}3)2\text{CHOH} + \text{N}2\text{H}4 \rightarrow [(\text{CH}3)2\text{C=N}]2 + 4\,\text{H}2

Advantages :

  • Catalyst : 0.5 mol% Ru-PNP complex (e.g., (tBuPNP)Ru(CO)H(\text{tBuPNP})\text{Ru}(\text{CO})\text{H}) .

  • Additives : Molecular sieves (3 Å) sequester water, driving the equilibrium .

  • Yield : >90% in model reactions .

This method eliminates stoichiometric oxidants but remains experimental for this compound synthesis.

Industrial Continuous Hydrolysis Processes

Post-synthesis hydrolysis of this compound to hydrazine hydrate is integral to industrial workflows :

[(CH3)2C=N]2+2H2O2(CH3)2CO+N2H4[(\text{CH}3)2\text{C=N}]2 + 2\,\text{H}2\text{O} \rightarrow 2\,(\text{CH}3)2\text{CO} + \text{N}2\text{H}4

Operational Parameters :

  • Temperature : 150–200°C at column base .

  • Pressure : 8–12 bars to maintain liquid-phase conditions .

  • Product Isolation : Distillation recovers 50–80% hydrazine hydrate .

MethodReagentsConditionsYieldReference
Direct CondensationAcetone, Hydrazine35°C, KOH86–90%
Peroxide ProcessAcetone, NH3_3, H2_2O2_2H2_2O/EtOH, 50°C70%
Ru-CatalyzedIsopropanol, N2_2H4_4120°C, Molecular sieves>90%
Continuous HydrolysisThis compound, H2_2O180–200°C, 8–12 bars50–80%

Chemical Reactions Analysis

Types of Reactions

Acetone azine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydrazone group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

Chemical Synthesis

1.1 Formation of Hydrazine Derivatives

Acetone azine serves as a precursor for synthesizing hydrazine derivatives. The hydrolysis of this compound can regenerate hydrazine, which is valuable in producing various nitrogen-containing compounds, including herbicides and pharmaceuticals. This reaction is particularly significant in the synthesis of herbicide precursors like 1,2,4-triazoles, demonstrating this compound's utility in agricultural chemistry .

1.2 Coordination Chemistry

The coordination chemistry of this compound has been studied extensively, where it acts as a ligand in metal complexes. The formation of azine-metal complexes can enhance the stability and reactivity of metal ions, making them useful in catalysis and materials science. For instance, this compound can stabilize metal complexes that exhibit interesting electronic properties, which are beneficial for developing new materials .

Analytical Chemistry

2.1 Trace Detection of Hydrazine

This compound is utilized in analytical methods for detecting trace levels of hydrazine in various matrices, including drinking water and pharmaceuticals. The derivatization of hydrazine into this compound allows for improved sensitivity and specificity during gas chromatography analyses. This application is crucial for environmental monitoring and ensuring safety standards in pharmaceuticals .

2.2 Hydrolysis Studies

Research on the kinetics of hydrolysis of this compound has provided insights into its stability and degradation pathways under different conditions. Understanding these kinetics is essential for predicting the behavior of this compound in various environments, including biological systems and industrial processes .

Biological Applications

3.1 Skin Sensitization Studies

Recent studies have highlighted the sensitization properties of acetophenone azine (a related compound) as a skin sensitizer. Although primarily focused on acetophenone azine, these findings raise awareness about potential allergic reactions associated with products containing this compound. The implications for consumer safety are significant, particularly in products like sports equipment that may contain this compound .

3.2 Pharmaceutical Research

The structural properties of this compound have prompted investigations into its biological activity. Compounds derived from azines have shown promise as inhibitors in various biochemical pathways, suggesting potential applications in drug development. The exploration of their pharmacological properties could lead to novel therapeutic agents .

Case Studies

Study Focus Findings
ANSES Report (2022)Skin sensitizationDocumented cases of allergic contact dermatitis linked to products containing acetophenone azine; confirmed as a skin sensitizer through various tests .
Hydrolysis Kinetics StudyStability analysisDetailed kinetics of hydrolysis showed significant degradation over time; implications for environmental persistence .
Analytical Method DevelopmentTrace detectionDeveloped methods for detecting hydrazine via derivatization with this compound; enhanced sensitivity for environmental monitoring .

Mechanism of Action

The mechanism of action of Acetone azine involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, the compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Key Structural and Stability Features:

  • Spatial Structure: Ab initio studies (RHF/6-31G* and MP2/6-31G*) reveal that acetone azine adopts a noncoplanar "gosh" conformation, stabilized by steric factors and lone electron pair (LEP) interactions between nitrogen atoms and adjacent N=C bonds .
  • Thermodynamic Stability : The cyclic isomer 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is more stable than acyclic isomers, making the formation of alternative acyclic structures (e.g., 1-isopropenyl-2-isopropyldiazene) thermodynamically unfavorable .

Acetone Hydrazone

Acetone hydrazone ((CH₃)₂C=NNH₂) is a monohydrazone derivative of acetone, synthesized by reacting acetone with hydrazine in a 1:1 molar ratio.

Property This compound Acetone Hydrazone
Structure Bis-hydrazone [(CH₃)₂C=N–N=C(CH₃)₂] Monohydrazone [(CH₃)₂C=NNH₂]
Boiling Point Not explicitly reported; VLE data available for acetone-azine binary systems 120–128°C (forerun during distillation)
Synthesis 2:1 acetone-to-hydrazine ratio 1:1 acetone-to-hydrazine ratio
Purity ~95–98% (when scaled up) Similar purity range
Reactivity Hydrolyzes to hydrazine and acetone Forms semicarbazide via reaction with urea

Catalytic Activity : Zinc complexes of this compound derivatives exhibit higher catalytic efficiency in asymmetric reactions when substituted with aliphatic side chains (e.g., alanine) compared to aromatic groups (e.g., phenylalanine) .

Phenazine (C₁₂H₈N₂)

Phenazine is an aromatic azine with a fused benzene-ring structure, differing significantly from this compound in applications and hazards.

Property This compound Phenazine
Structure Aliphatic azine Aromatic heterocycle
Applications Hydrazine detection, photolysis studies Diagnostics, dye synthesis
Safety Potential semicarbazide formation in foods Avoid contact with food; irritant
Synthesis Condensation of acetone and hydrazine Derived from coal tar or microbial sources

Cyclic Isomers: 3,5,5-Trimethyl-4,5-dihydro-1H-pyrazole

This cyclic derivative of this compound is more thermodynamically stable due to reduced steric strain and enhanced conjugation.

Property This compound Cyclic Isomer
Stability Less stable (ΔG > 0 for cyclization) Most stable isomer
Synthesis Requires base catalysis for cyclization Forms spontaneously under mild conditions

Formaldehyde Azine (H₂C=N–N=CH₂)

A simpler azine with distinct reactivity due to the absence of methyl groups.

Property This compound Formaldehyde Azine
Boiling Point Higher (due to larger molecular weight) Lower (volatile)
Hydrolysis Slower (steric hindrance from methyl groups) Faster (smaller molecule)

Biological Activity

Acetone azine, a derivative of acetone and hydrazine, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, cytotoxic, and potential therapeutic effects, supported by empirical data and case studies.

This compound (CAS Number: 627-70-3) is formed through the condensation of acetone and hydrazine. It is characterized by its liquid state and miscibility with fats and oils, which may lead to skin reactions such as contact dermatitis upon exposure . The compound is primarily used as an intermediate in the synthesis of various hydrazine derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azine derivatives, including this compound. A review indicated that azines exhibit a broad spectrum of biological activities, including:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Inhibitory effects on fungi such as Candida albicans.
  • Antiviral : Potential activity against viral pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusAntibacterial11.71 μg/mL
Escherichia coliAntibacterial11.71 μg/mL
Pseudomonas aeruginosaAntibacterial11.71 μg/mL
Candida albicansAntifungal23.43 μg/mL

These findings suggest that this compound can disrupt microbial cell wall structures, leading to cell death, which was confirmed through DNA binding interaction studies .

Cytotoxicity and Cancer Research

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In laboratory studies, it demonstrated significant cytotoxicity against various cancer cells, indicating its potential as an anticancer agent. For instance, a study found that this compound affects cellular mechanisms involved in apoptosis (programmed cell death), thereby inhibiting cancer cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cells

A recent experimental study assessed the cytotoxicity of this compound on human breast cancer cells (MCF-7). The results showed:

  • IC50 Value : 15 μM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via caspase activation.

This suggests that this compound may serve as a lead compound for developing new anticancer therapies.

Anti-inflammatory Properties

In addition to its antimicrobial and cytotoxic activities, this compound exhibits anti-inflammatory properties . It has been reported to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. This effect may be beneficial for treating conditions such as arthritis and other inflammatory disorders.

Safety and Toxicological Profile

Despite its promising biological activities, this compound is classified as a hazardous substance due to its potential to cause skin irritation and allergic reactions upon contact . Chronic exposure may lead to sensitization reactions in susceptible individuals. Therefore, appropriate safety measures must be taken when handling this compound.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for acetone azine, and how can experimental reproducibility be ensured?

this compound is synthesized via condensation of acetone with hydrazine hydrate. Key steps include controlled stoichiometry (2:1 molar ratio of acetone to hydrazine) and acid catalysis (e.g., HCl) to drive the reaction. To ensure reproducibility:

  • Validate purity using spectroscopic methods (¹H NMR, FTIR) .
  • Cross-reference synthesis protocols in Reaxys or SciFinder to identify common solvents (e.g., ethanol) and temperatures (20–40°C) .
  • Document deviations (e.g., humidity sensitivity) and compare yields with literature benchmarks .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in data interpretation?

  • Primary techniques :

  • ¹H NMR : Peaks at δ 1.8–2.1 ppm (methyl groups) and δ 2.5–3.0 ppm (azine protons) .
  • FTIR : C=N stretch at ~1640 cm⁻¹ and N–H stretch at ~3300 cm⁻¹ .
    • Ambiguity resolution :
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 114.1 .
  • Cross-validate with X-ray crystallography for stereochemical confirmation .

Q. What is the IUPAC nomenclature for this compound, and how does it inform its chemical behavior?

The preferred IUPAC name is 1,2-di(propan-2-ylidene)hydrazine , reflecting its structure as a hydrazine derivative with two acetone-derived imine groups. This nomenclature highlights its reactivity as a Schiff base, including susceptibility to hydrolysis under acidic conditions .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are optimal for modeling this compound’s electronic structure, and how do functional choices impact accuracy?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) to balance accuracy and computational cost .
  • Include exact exchange terms (20–25%) to improve thermochemical predictions (e.g., bond dissociation energies) .
    • Validation :
  • Compare computed vibrational spectra with experimental FTIR data to assess functional performance .
  • Benchmark against post-Hartree-Fock methods (e.g., MP2) for electron correlation effects .

Q. How does this compound’s stability vary under thermal or photolytic conditions, and what experimental designs mitigate decomposition risks?

  • Thermal stability :

  • Conduct thermogravimetric analysis (TGA) in inert atmospheres (N₂) to identify decomposition thresholds (>150°C) .
  • Monitor byproducts (e.g., acetone release) via GC-MS .
    • Photolytic sensitivity :
  • Use UV-Vis spectroscopy to track λmax shifts under UV exposure (e.g., 254 nm) .
  • Design dark-control experiments to isolate photolytic effects .

Q. What are the incompatibilities of this compound with common laboratory reagents, and how can conflicting literature data be reconciled?

  • Known incompatibilities :

  • Strong acids : Hydrolysis to acetone and hydrazine salts .
  • Oxidizers : Risk of exothermic decomposition; avoid HNO₃ or KMnO₄ .
    • Data reconciliation strategies :
  • Perform systematic reactivity screens using microcalorimetry .
  • Apply meta-analysis frameworks to resolve contradictions in reaction conditions (e.g., solvent polarity effects) .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueKey SignalsInterpretation
¹H NMR (CDCl₃)δ 1.89 (s, 6H), δ 2.65 (s, 4H)Methyl and azine protons
FTIR1642 cm⁻¹ (C=N), 3280 cm⁻¹ (N–H)Imine and amine stretches

Table 2. Recommended DFT Parameters for this compound

FunctionalBasis Set% Exact ExchangeApplication Scope
B3LYP6-31G(d)20%Ground-state geometry optimization
ωB97X-Ddef2-TZVP15%Excited-state properties

Properties

IUPAC Name

N-(propan-2-ylideneamino)propan-2-imine
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InChI

InChI=1S/C6H12N2/c1-5(2)7-8-6(3)4/h1-4H3
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InChI Key

PFLUPZGCTVGDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12N2
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DSSTOX Substance ID

DTXSID1060845
Record name Acetazine
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Molecular Weight

112.17 g/mol
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CAS No.

627-70-3
Record name 2-Propanone 2-(1-methylethylidene)hydrazone
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Record name Acetone azine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Acetone azine
(1E)-1-Phenylethanone [(E)-1-phenylethylidene]hydrazone
Acetone azine
Reactant of Route 4
Reactant of Route 4
Acetone azine
Reactant of Route 5
Acetone azine
Reactant of Route 6
Acetone azine

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